molecular formula C24H24N4O4 B2749640 N-(4-acetamidophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 893992-86-4

N-(4-acetamidophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2749640
CAS No.: 893992-86-4
M. Wt: 432.48
InChI Key: RLNKIFRCFYWPAB-UHFFFAOYSA-N
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Description

This compound features a multi-substituted indole core linked to a 4-acetamidophenyl group via a 2-oxoacetamide bridge. The indole nitrogen is further functionalized with a 2-oxoethyl-pyrrolidin-1-yl moiety. The pyrrolidine ring may enhance solubility and bioavailability compared to bulkier substituents, while the acetamide groups could influence hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16(29)25-17-8-10-18(11-9-17)26-24(32)23(31)20-14-28(21-7-3-2-6-19(20)21)15-22(30)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,25,29)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKIFRCFYWPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements that suggest various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article reviews the available literature on the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O4, with a molecular weight of approximately 446.5 g/mol. The structure features an indole ring, a pyrrolidine moiety, and acetamide functionalities, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It could interact with various cellular receptors, modulating signal transduction pathways that influence inflammation and cancer progression.
  • Antioxidant Activity : The presence of carbonyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have reported the anticancer properties of compounds structurally related to this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth in vivo.

For example, a study on indole derivatives indicated that modifications at the indole position could enhance cytotoxicity against breast and colon cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins.

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors for enzymes like ribonucleotide reductase (RR), which is crucial for DNA synthesis in rapidly dividing cells. This property is particularly relevant for developing anticancer therapeutics.

Case Studies and Experimental Findings

StudyCompound TestedFindings
Indole DerivativeShowed significant cytotoxicity against MCF7 breast cancer cells with IC50 values in low micromolar range.
Pyrrolidine AnalogDemonstrated inhibition of COX enzymes leading to decreased inflammation markers in animal models.
Ribonucleotide Reductase InhibitorIndicated potential for use in chemotherapy due to its ability to reduce tumor growth in xenograft models.

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions that include:

  • Formation of the Indole Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Pyrrolidine Attachment : Achieved through nucleophilic substitution methods.
  • Acetamide Functionalization : Involves acylation reactions to introduce the acetamido group.

This compound serves as a valuable scaffold for further medicinal chemistry research aimed at synthesizing new derivatives with enhanced biological activity.

Comparison with Similar Compounds

Structural Analogues with Indole/Indoline Cores

2-Oxoindoline Derivatives ()

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18) share the 2-oxoindoline core but differ in substituents. Key distinctions:

  • Target Compound : Features a pyrrolidine-ethyl chain and 4-acetamidophenyl group.
  • Compound 2 : Phenethyl substituent may increase lipophilicity but reduce metabolic stability compared to pyrrolidine.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ()
  • Structural Difference : Fluorobenzyl substituent replaces the 4-acetamidophenyl group.
  • Impact : Fluorine’s electronegativity may improve membrane permeability, while the benzyl group could alter steric interactions in target binding .

Heterocyclic Modifications

Morpholin-3-yl Acetamide Derivatives ()

Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide replace pyrrolidine with a morpholine ring.

  • The 4-isopropylphenyl group introduces steric hindrance, possibly reducing binding affinity compared to the target’s 4-acetamidophenyl .
Pyridazinyl-Indole Hybrid ()

The compound N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide incorporates a pyridazine ring.

  • Functional Impact :
    • Pyridazine’s electron-deficient nature may enhance π-stacking interactions.
    • Dual fluorine atoms could improve metabolic stability but increase synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Key Substituents
Target Compound ~450 (estimated) Not reported Moderate (pyrrolidine) 4-Acetamidophenyl, pyrrolidine-ethyl
Compound 2 () ~350 (estimated) Not reported Low (phenethyl) Phenethyl, 2-oxoindoline
Morpholin-3-yl Derivative () 347 (M+H) Not reported High (morpholine) Morpholine, 4-isopropylphenyl
Fluorobenzyl Analog () ~330 (estimated) Not reported Moderate (fluorobenzyl) 4-Fluorobenzyl, indole-3-yl
Pyridazinyl-Indole () ~440 (estimated) Not reported Low (pyridazine) Pyridazine, fluoro-methoxyphenyl

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the indole-pyrrolidine-acetamide scaffold in this compound?

  • The synthesis typically involves multi-step routes:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to generate the indole moiety .

Pyrrolidine-Ethyl Linker : Introduce the pyrrolidine group via nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (40–60°C) .

Acetamide Coupling : React the intermediate with 4-acetamidophenyl using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Key Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: ethyl acetate/hexane) .

Q. How should researchers validate the structural identity and purity of this compound?

  • 1H/13C NMR : Confirm the presence of the indole NH (~δ 10–12 ppm), pyrrolidine protons (δ 1.5–3.5 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) with <2 ppm deviation .
  • HPLC : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H₂O) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC₅₀ determination) .
  • Solubility/Stability : Perform kinetic solubility (PBS, pH 7.4) and metabolic stability studies in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers caused by assay variability (e.g., cell line heterogeneity) .
  • Dose-Response Repetition : Re-test disputed compounds under standardized conditions (e.g., fixed incubation time, serum-free media) .
  • Impurity Profiling : Use LC-MS to check if side products (e.g., deacetylated derivatives) contribute to discrepancies .

Q. What computational methods are effective for predicting target interactions and optimizing SAR?

  • Molecular Docking : Use AutoDock Vina to model binding to pyrrolidine-sensitive targets (e.g., dopamine receptors) .
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and hydrogen-bond donors to predict activity cliffs .
  • MD Simulations : Run 100-ns simulations to assess binding stability with key residues (e.g., ATP-binding pockets in kinases) .

Q. What strategies improve the pharmacokinetic profile without compromising activity?

  • Prodrug Design : Modify the acetamide group to ester or carbamate derivatives for enhanced absorption .
  • CYP450 Inhibition Screening : Identify metabolic soft spots using human recombinant CYP isoforms (e.g., 3A4, 2D6) .
  • Co-crystallization : Solve X-ray structures with serum albumin to guide PEGylation or liposomal encapsulation .

Comparative and Mechanistic Questions

Q. How does this compound compare to N-(4-fluorophenyl)-2-oxo-thienopyrimidine derivatives in terms of potency and selectivity?

  • Activity : The indole-pyrrolidine core may enhance kinase selectivity over thienopyrimidine analogs (e.g., 10-fold lower IC₅₀ against JAK2) .
  • Selectivity : Fluorophenyl derivatives often show higher off-target binding (e.g., serotonin receptors) due to increased lipophilicity .
  • Data Reference : See PubChem datasets for IC₅₀ comparisons (CID 1207013-22-6 vs. 877653-77-5) .

Q. What experimental controls are critical when assessing its mechanism of action in cellular models?

  • Negative Controls : Use scrambled siRNA or inactive enantiomers to rule out nonspecific effects .
  • Pathway Inhibition : Co-treat with known inhibitors (e.g., imatinib for kinases) to confirm target engagement .
  • ROS Scavengers : Include N-acetylcysteine to differentiate apoptotic vs. oxidative stress-mediated cytotoxicity .

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